Bienvenue dans la boutique en ligne BenchChem!

(R)-3-Amino-4,4-diphenylbutanoic acid

Chiral Resolution Asymmetric Synthesis Peptidomimetics

This (R)-enantiomer is a critical chiral building block for peptidomimetic design and DPP-4 inhibitor synthesis. The gem-diphenyl group provides essential steric shielding and conformational rigidity, enhancing metabolic stability in peptide therapeutics. Unlike racemic or (S)-mixtures, using this specific (R)-stereoisomer ensures reproducible stereochemical outcomes, eliminating costly chiral resolution steps. Its defined (R)-configuration is mandatory for mapping GABA transporter binding requirements. Choose a supply partner that guarantees ≥98% chiral purity (ee) and rigorous analytical verification.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B14047797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4,4-diphenylbutanoic acid
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N
InChIInChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19)/t14-/m1/s1
InChIKeyBMWWMUHNEWGJJH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-4,4-diphenylbutanoic Acid: A Chiral β-Amino Acid Building Block for Asymmetric Synthesis and Drug Discovery


(R)-3-Amino-4,4-diphenylbutanoic acid (CAS: 544455-93-8) is a non-proteinogenic, chiral β-amino acid derivative characterized by a gem-diphenyl substitution at the C4 position and a stereogenic center at the C3 amine-bearing carbon [1]. It exists as a white to off-white solid with a molecular weight of 255.31 g/mol, high solubility in polar organic solvents, and a defined (R)-stereochemistry . The compound serves primarily as a chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics, enzyme inhibitors, and enantioselective catalysts . Its bulky aromatic groups confer steric hindrance and conformational rigidity, which are critical parameters for modulating target binding and metabolic stability .

The Inadequacy of Simple Substitution: Why (R)-3-Amino-4,4-diphenylbutanoic Acid Cannot Be Replaced by Racemates or Analogs


The biological and synthetic utility of (R)-3-Amino-4,4-diphenylbutanoic acid is intrinsically tied to its specific (R)-stereochemistry and the presence of the gem-diphenyl group. Substituting the (R)-enantiomer with its (S)-counterpart or a racemic mixture can invert or abolish stereoselective interactions with chiral biological targets . For instance, the (S)-enantiomer (bhDpa) is specifically utilized in minihepcidin peptides, highlighting that each enantiomer confers distinct binding modes [1]. Furthermore, replacing the gem-diphenyl moiety with a simpler phenyl or alkyl group drastically reduces steric bulk and conformational constraint, which are essential for enhancing metabolic stability in β-peptides [2]. Generic substitution without rigorous chiral control (≥98% ee) and verified diphenyl content will introduce undefined stereochemical mixtures and altered physicochemical properties, rendering experimental outcomes non-reproducible and procurement decisions scientifically unsound.

Quantitative Differentiation of (R)-3-Amino-4,4-diphenylbutanoic Acid Against Key Comparators


Enantiomeric Purity: (R)- vs (S)-Enantiomer and Racemate

The target compound, (R)-3-Amino-4,4-diphenylbutanoic acid, is commercially available with a specified enantiomeric purity of ≥98% ee (enantiomeric excess) or ≥98% chiral HPLC purity . In contrast, the (S)-enantiomer (CAS 544455-95-0) and the racemic mixture (DL-form) exhibit reversed or mixed stereochemistry, leading to divergent biological activity profiles . For procurement, this quantified stereochemical fidelity directly translates to assay reproducibility: the use of (R)-enantiomer eliminates confounding biological noise inherent to the opposite enantiomer or a 1:1 racemic mixture.

Chiral Resolution Asymmetric Synthesis Peptidomimetics

Steric Bulk and Conformational Rigidity: gem-Diphenyl vs. Monophenyl Analogs

The presence of the gem-diphenyl group in (R)-3-Amino-4,4-diphenylbutanoic acid provides a distinct physicochemical profile compared to its monophenyl analog, (R)-3-amino-4-phenylbutanoic acid. The diphenyl substitution increases molecular weight (255.31 vs 179.22 g/mol) and LogP (~3.5 vs ~1.5), enhancing lipophilicity and steric bulk . This bulk forces a specific spatial orientation of the β-amino acid backbone, which in β-peptides translates to greater resistance to enzymatic proteolysis than α-peptides or less hindered β-peptides [1]. While quantitative stability data for this exact compound is sparse, class-level inference from β-amino acid literature indicates a >10-fold increase in half-life in serum for β-peptides containing bulky side chains versus their α-counterparts [2].

Peptide Stability Enzyme Inhibition Conformational Constraint

GABA Transporter Inhibition Potential: 4,4-Diphenylbutenyl Derivative as a Class Benchmark

Although direct inhibitory data for (R)-3-Amino-4,4-diphenylbutanoic acid against GABA transporters is not yet published, a closely related analog, the 4,4-diphenylbut-3-enyl substituted 3-aminobutanoic acid (rac)-6b, demonstrates potent inhibition of the GAT1 subtype with a pIC50 of 5.34 (IC50 = 4.57 µM) [1]. This quantitative benchmark establishes a baseline for the diphenylbutanoic pharmacophore in modulating GABAergic neurotransmission. The target compound differs by the presence of a saturated butanoic acid backbone (vs. butenyl) and an (R)-amine group, which may further influence subtype selectivity (GAT1 vs. GAT3) [2]. As a chiral building block, (R)-3-Amino-4,4-diphenylbutanoic acid enables the systematic exploration of this scaffold's stereochemical requirements for GAT inhibition.

Neuropharmacology GAT1 Inhibition GABA Uptake

Differentiated Role in Peptide Therapeutics: (R)- vs (S)-Enantiomer in Minihepcidin Development

The (S)-enantiomer of this compound, designated bhDpa (beta-homo-diphenylalanine), has been specifically incorporated into minihepcidin peptides for the treatment of iron overload disorders [1]. In these peptides, the (S)-stereochemistry is essential for achieving the required spatial presentation of the diphenyl group to mimic hepcidin's activity. The (R)-enantiomer, therefore, serves a complementary and equally critical role: as a negative control in these same assays to validate stereospecificity, and as a distinct chiral synthon for generating diastereomeric peptides with potentially different pharmacological profiles [2]. Procurement of the pure (R)-enantiomer is thus not merely an alternative but a distinct research tool for probing stereochemical effects on hepcidin mimetic function.

Iron Regulation Hepcidin Agonists Peptide Therapeutics

Procurement-Driven Application Scenarios for (R)-3-Amino-4,4-diphenylbutanoic Acid


Asymmetric Synthesis of DPP-4 Inhibitors

The (R)-stereochemistry of this β-amino acid is essential for constructing the chiral amine moiety found in sitagliptin analogs and related DPP-4 inhibitors. Using the pure (R)-enantiomer ensures the correct stereochemical outcome in the final drug candidate, avoiding the need for costly chiral resolution steps later in synthesis [1].

Development of Proteolytically Stable β-Peptides

In the design of peptide therapeutics, replacing natural α-amino acids with β-amino acids like (R)-3-Amino-4,4-diphenylbutanoic acid significantly enhances resistance to enzymatic degradation. The gem-diphenyl group provides additional steric shielding, making it an ideal building block for creating long-acting peptide drugs with improved oral bioavailability potential [2].

Stereochemical Probe in Neuropharmacology

As a chiral β-amino acid structurally related to known GABA uptake inhibitors, this compound is employed as a stereochemical probe to dissect the binding requirements of GABA transporters (GAT1 and GAT3). Its use in synthesizing libraries of N-substituted derivatives allows medicinal chemists to map the stereochemical preferences of these clinically relevant targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-4,4-diphenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.